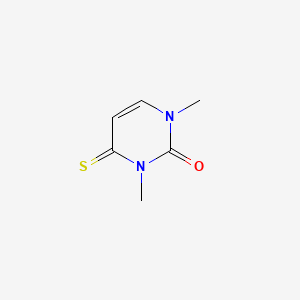
1,3-Dimethyl-4-thiouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-4-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
RNA Labeling and Detection
One of the prominent applications of 1,3-Dimethyl-4-thiouracil is its use as a uracil analog for RNA labeling. It can be incorporated into RNA molecules during transcription, allowing researchers to study RNA metabolism and degradation processes. The compound's ability to form stable interactions with RNA makes it an effective tool in various experimental setups.
- Pulse Labeling : this compound has been utilized for pulse labeling of newly transcribed RNA. This technique enables the tracking of RNA synthesis and degradation in living cells, providing insights into RNA dynamics under different physiological conditions .
- Cross-linking Studies : The compound facilitates cross-linking experiments to investigate RNA-RNA and RNA-protein interactions. By incorporating this compound into target RNAs, researchers can analyze complex molecular interactions critical for understanding gene regulation .
Cell Type-Specific Transcriptome Analysis
Recent advancements have leveraged this compound in cell type-specific transcriptome studies. For instance, a method called SLAM-ITseq employs this compound to label RNA selectively in specific cell types within living organisms. This technique allows for the isolation and sequencing of transcripts from targeted cells, enhancing our understanding of cellular functions and disease mechanisms .
Antiviral Research
The antiviral properties of this compound are under investigation due to its ability to interfere with viral replication processes. Studies have shown that it can be used to label viral RNAs specifically during infections, aiding in the characterization of viral life cycles and the development of antiviral strategies .
Anticancer Applications
Research has indicated that derivatives of this compound may exhibit anticancer properties. Compounds synthesized from this base structure have demonstrated potential against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . For example, analogs have been designed to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression.
Case Study: Antiviral Mechanisms
In a study investigating human cytomegalovirus infections, researchers utilized this compound to label viral RNAs produced during latent infections. The findings revealed that specific labeling allowed for detailed analysis of viral gene expression patterns and provided insights into the mechanisms of latency and reactivation .
Case Study: Transcriptome Profiling
A recent application involved using this compound in double-transgenic mice models to study cell-specific transcriptomes. By selectively labeling RNAs in cells expressing uracil phosphoribosyltransferase (UPRT), researchers could isolate and analyze transcripts from specific cell populations. This method has significant implications for understanding tissue-specific gene expression and disease pathology .
Propriétés
Numéro CAS |
49785-67-3 |
|---|---|
Formule moléculaire |
C6H8N2OS |
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
1,3-dimethyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C6H8N2OS/c1-7-4-3-5(10)8(2)6(7)9/h3-4H,1-2H3 |
Clé InChI |
PMKLUUOSOUESOS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=S)N(C1=O)C |
SMILES canonique |
CN1C=CC(=S)N(C1=O)C |
Key on ui other cas no. |
49785-67-3 |
Synonymes |
1,3-dimethyl-4-thiouracil 1,3-DM-4-TU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















